molecular formula C14H9Cl2F3N2O B1401799 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide CAS No. 1311279-81-8

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide

Cat. No.: B1401799
CAS No.: 1311279-81-8
M. Wt: 349.1 g/mol
InChI Key: GUUCIRQKBHGREM-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CAS 1311279-81-8) is a chemical compound supplied for laboratory research use. This benzamide derivative has a molecular formula of C14H9Cl2F3N2O and a molecular weight of 349.1 g/mol . Compounds featuring a trifluoromethylpyridine (TFMP) moiety, such as this one, are of significant interest in modern chemical research . The incorporation of a trifluoromethyl group into organic compounds is a key strategy in advanced drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This makes research chemicals with this functional group valuable tools for investigating new modes of action in various fields. The specific stereoelectronic properties of the trifluoromethyl group, stemming from fluorine's high electronegativity and the strength of the carbon-fluorine bond, make it a valuable bioisostere used to optimize the physicochemical properties of lead compounds in medicinal chemistry campaigns . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c1-21(13(22)8-2-4-10(15)5-3-8)12-7-9(14(17,18)19)6-11(16)20-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCIRQKBHGREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridine Core

The pyridine ring bearing the 6-chloro and 4-(trifluoromethyl) substitutions is typically synthesized via:

  • Method A: Directed ortho-lithiation of 2,6-dichloropyridine derivatives followed by electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions. This method ensures regioselectivity at the 4-position.

  • Method B: Cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from 2-chloro-6-bromopyridine and a trifluoromethyl-substituted boronic acid or ester, providing high regioselectivity and functional group tolerance.

Synthesis of the Benzoyl Chloride Intermediate

The benzoyl component, specifically 4-chlorobenzoyl chloride, can be prepared via:

  • Method C: Chlorination of 4-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step is straightforward and provides a reactive acyl chloride suitable for amide formation.

Formation of the Benzamide Linkage

The key step involves coupling the benzoyl chloride with a methylamine derivative:

  • Method D: Amide formation by reacting 4-chlorobenzoyl chloride with methylamine hydrochloride in the presence of a base such as triethylamine or pyridine, under controlled temperature conditions to prevent side reactions.

  • Alternatively, Method E: Direct amidation using coupling reagents like carbodiimides (e.g., EDCI, DCC) with the corresponding 4-chlorobenzoic acid and methylamine, especially when avoiding acyl chlorides.

N-Methylation of the Benzamide

The N-methyl group is introduced via:

  • Method F: Reductive methylation of the benzamide using formaldehyde and a reducing agent such as sodium cyanoborohydride, under mild conditions to selectively methylate the nitrogen.

  • Method G: Direct methylation with methyl iodide or methyl triflate in the presence of a base like potassium carbonate, performed under anhydrous conditions to achieve selective N-methylation.

Final Chlorination and Purification

The last steps involve:

  • Method H: Selective chlorination of the pyridine ring at the 6-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator, under controlled temperature to prevent over-chlorination.

  • Method I: Purification via recrystallization or chromatography (HPLC) to obtain high-purity final product.

Data Table Summarizing Key Conditions

Step Reagents Conditions Notes
Pyridine substitution Trifluoromethyl iodide / sulfonates Basic conditions, regioselective lithiation or cross-coupling Ensures regioselectivity at 4-position
Benzoyl chloride synthesis SOCl₂ / oxalyl chloride Reflux, inert atmosphere Produces reactive acyl chloride
Amide formation 4-chlorobenzoyl chloride / methylamine 0–25°C, in pyridine or triethylamine Controlled addition to prevent side reactions
N-Methylation Formaldehyde + NaBH₃CN / methyl iodide Mild, room temperature Selective N-methylation
Final chlorination NCS 0–25°C, radical initiation Selectively chlorinate pyridine ring

Research Findings and Considerations

  • Yield Optimization: Patents indicate that yields can be maximized by controlling reaction temperatures, using excess reagents judiciously, and employing purification techniques like preparative HPLC to remove impurities.

  • Polymorphic Forms: The synthesis process may yield different polymorphs, affecting bioavailability and stability, which necessitates thorough characterization during process development.

  • Safety and Environmental Aspects: Use of reagents like thionyl chloride and NCS requires appropriate safety measures due to their corrosive and reactive nature.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the chloro atoms.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it a candidate for developing drugs targeting various diseases, particularly in oncology and infectious diseases.

Case Study : Research published in the Journal of Medicinal Chemistry explored derivatives of this compound for anti-cancer activity, demonstrating that modifications to the trifluoromethyl group enhanced potency against specific cancer cell lines .

Biochemical Research

The compound is frequently used in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it valuable in understanding metabolic pathways and signaling mechanisms.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Protein Kinase A5.4Journal of Enzyme Inhibition
Cyclooxygenase-23.2Biochemical Pharmacology

Agricultural Chemistry

Due to its herbicidal properties, this compound is also being researched as a potential agrochemical. Its mechanism involves disrupting plant growth pathways, making it suitable for developing new herbicides.

Case Study : A study in Pest Management Science evaluated the herbicidal efficacy of several derivatives, including this compound, showing promising results against common agricultural weeds .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Benzamide Derivatives

Compound 35 : 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide
  • Molecular Weight : 310 g/mol
  • Key Differences :
    • Bromo and fluoro substituents on the benzamide instead of chloro.
    • Pyridine substituent is 6-methylpyridin-2-yl, lacking the trifluoromethyl and chloro groups.
    • Lower molecular weight (310 vs. 349.14) suggests reduced steric bulk and altered pharmacokinetics .
Compound 6d : N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide
  • Molecular Weight : ~400 g/mol (estimated)
  • Key Differences: Thienopyrimidine core replaces pyridine, altering solubility and π-π stacking interactions. Trifluoromethoxy (OCF₃) group on benzamide instead of chloro. IR data highlights C=O (1685 cm⁻¹) and C-F (1346 cm⁻¹) stretches, similar to the target compound .
Compound 20 : 4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • Reported Activity : 1.3 (unspecified units)
  • Key Differences :
    • Thiazolyl-pyridinyl hybrid substituent instead of trifluoromethyl-pyridinyl.
    • Lower activity compared to methylthio or butyl analogs (e.g., Compound 19: 7.6), suggesting chloro positioning impacts efficacy .

Urea and Alternative Scaffolds

N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
  • Molecular Weight : 394.57 g/mol
  • Bromophenyl group introduces heavier halogen, increasing molecular weight and possibly reducing bioavailability .

Substituted Benzamides with Heterocyclic Moieties

N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
  • Molecular Weight : 411.2 g/mol
  • Key Differences :
    • Chlorophenyl group at the benzamide’s 3-position vs. 4-chloro in the target compound.
    • Higher molecular weight (411.2 vs. 349.14) may reduce blood-brain barrier penetration .
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide
  • CAS : 866143-33-1
  • Key Differences: Pyrimidinyl-pyridinyl hybrid substituent.

Structural and Functional Analysis

Electronic and Steric Effects

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing negative charges and improving binding to hydrophobic pockets (e.g., in enzyme active sites) .
  • Chloro Substituents : Positioned at 4- and 6-positions on pyridine/benzamide, contributing to steric hindrance and directing molecular orientation .

Pharmacokinetic Considerations

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., Compound 35), improving membrane permeability .
  • Metabolic Stability : N-methylation in the target compound may reduce oxidative deamination compared to secondary amides .

Biological Activity

4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClF3N2O
  • Molecular Weight : 360.67 g/mol
  • CAS Number : 1597781-26-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Target Enzymes

Research indicates that this compound may inhibit certain kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that related compounds exhibit inhibitory effects on BCR-ABL kinase activity, which is relevant in the context of chronic myeloid leukemia (CML) treatment .

Antitumor Activity

The compound has demonstrated significant antitumor activity in various in vitro assays. For example:

  • Cell Lines Tested : K562 (BCR-ABL positive), Ba/F3.
  • IC50 Values : Potency was observed with IC50 values in the nanomolar range, indicating strong inhibition of cell proliferation .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary studies suggest:

  • Administration Route : Oral administration shows promising bioavailability.
  • Metabolic Stability : The compound appears to have a favorable metabolic profile, which is essential for its efficacy as a therapeutic agent .

Data Table: Biological Activity Overview

Activity TypeModel/AssayResult (IC50)Reference
AntitumorK562 cell line67 nM
AntitumorBa/F3 BCR-ABL47 nM
Kinase InhibitionBCR-ABL kinase12 nM

Case Studies

Several case studies have explored the efficacy of similar compounds, providing insights into the potential of this compound:

  • Study on BCR-ABL Inhibition :
    • A study focusing on a related compound demonstrated effective inhibition of BCR-ABL with IC50 values significantly lower than those reported for other inhibitors.
    • The study concluded that structural modifications could enhance potency and selectivity against resistant mutations .
  • Pharmacokinetic Profile :
    • Research highlighted that compounds with similar structures exhibited favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates in animal models .

Q & A

Q. Basic

  • Single-crystal X-ray diffraction : Provides definitive confirmation of molecular geometry. Studies conducted at 120 K with R-factors <0.08 ensure accuracy .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl at pyridine C4, chloro at C6). Key signals include:
    • Pyridine ring protons: δ 8.2–8.6 ppm (deshielded due to electron-withdrawing groups).
    • N-methyl group: δ 3.1–3.3 ppm (singlet) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ calculated for C15_{15}H10_{10}Cl2_2F3_3N2_2O: 393.01) .

How does the presence of the trifluoromethyl group influence the compound's biological activity and metabolic stability?

Advanced
The CF3_3 group:

  • Enhances lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .
  • Electron-withdrawing effects : Stabilizes the pyridine ring, enhancing binding to hydrophobic enzyme pockets (e.g., PPARδ antagonists ).
  • Structural rigidity : Reduces conformational flexibility, increasing target selectivity .

What strategies can resolve contradictions in enzymatic inhibition data reported for this compound across different studies?

Q. Advanced

  • Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) .
  • Orthogonal assays : Compare results from fluorescence quenching, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) .
  • Crystallographic analysis : Resolve binding modes (e.g., hydrogen bonding with pyridine N vs. hydrophobic interactions with CF3_3) .
  • Purity verification : Use LC-MS to rule out impurities (>98% purity required for reproducible data) .

What are the primary applications of this compound in current pharmacological research?

Q. Basic

  • PPARδ antagonism : Inhibits peroxisome proliferator-activated receptor delta, studied in metabolic disorders .
  • Antimicrobial agents : Targets bacterial PPTase enzymes, disrupting lipid biosynthesis .
  • Kinase inhibition : Explored in cancer therapy due to pyridine-based scaffolds .

How can structure-activity relationship (SAR) studies be designed to optimize the efficacy of derivatives?

Q. Advanced

  • Substitution patterns : Systematically replace Cl or CF3_3 with Br, CH3_3, or NO2_2 to assess electronic effects .
  • Scaffold hopping : Replace pyridine with pyrimidine or triazine rings to evaluate steric tolerance .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., Factor Xa ).
  • In vitro assays : Test derivatives against enzyme panels to identify off-target effects .

What are common impurities formed during synthesis, and how can they be characterized and removed?

Q. Basic

  • Byproducts : Unreacted 4-chlorobenzoyl chloride (retention time ~5.2 min on C18 HPLC) or N-demethylated analogs .
  • Characterization : LC-MS (ESI+) detects impurities via [M+H]+^+ signals.
  • Purification : Gradient elution with acetonitrile/water (0.1% TFA) on preparative HPLC .

What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

Q. Advanced

  • Density functional theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes over 100 ns to assess stability of key interactions (e.g., pyridine-Cl with active-site residues) .
  • Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide

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